molecular formula C13H10O2 B1266467 2-Methoxydibenzofuran CAS No. 20357-70-4

2-Methoxydibenzofuran

Cat. No.: B1266467
CAS No.: 20357-70-4
M. Wt: 198.22 g/mol
InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxydibenzofuran can be synthesized through several methods. One common approach involves the methylation of 2-hydroxydibenzofuran using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxydibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxydibenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methoxydibenzofuran can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methoxydibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBNFRLWPYZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174269
Record name Dibenzofuran, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-70-4
Record name Dibenzofuran, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxydibenzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Methoxydibenzofuran?

A1: The molecular formula of this compound is C13H10O2, and its molecular weight is 198.22 g/mol.

Q2: How can the conformation of the methoxy group in this compound be determined?

A2: Researchers have successfully determined the conformation of the methoxy group in polycrystalline this compound using two approaches:

  • Anisotropic 13C Chemical Shifts: By comparing experimentally measured principal values of 13C chemical shift tensors with those obtained from ab initio calculations, researchers can deduce the conformation. This method utilizes a 2D PHORMAT experiment for accurate measurement and assignment of the principal values. []
  • Comparison with Dibenzofuran: The principal values of the unsubstituted parent compound, dibenzofuran, can be modified with empirical methoxy substituent parameters. Comparing these modified values with experimental principal values of this compound helps predict the methoxy group's conformation. []

Q3: How is this compound metabolized by microorganisms?

A3: Studies using Sphingomonas sp. strain HH69, a dibenzofuran-degrading bacterium, reveal that this compound is metabolized through a specific pathway:

  • Adaptation to 5-Methoxysalicylic Acid: Strain HH69 requires adaptation to utilize 5-methoxysalicylic acid before it can grow on this compound as the sole carbon and energy source. []
  • Formation of Substituted Salicylic Acid: During this compound degradation, 2-methoxybenzoic acid (a substituted salicylic acid) accumulates in the culture broth. []
  • Regioselective Dioxygenolytic Cleavage: Experiments with a mutant strain HH69/II deficient in meta-cleavage identified 2,2'(prm1),3-trihydroxy-5(prm1)-methoxybiphenyl as the main product. This suggests a regioselectivity for the dioxygenolytic cleavage of the ether bond, favoring the nonsubstituted aromatic nucleus. []

Q4: Are there any potential applications of this compound derivatives in medicinal chemistry?

A4: Researchers have synthesized novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives and investigated their biological activities:

  • Cytotoxic Activity: Many of these derivatives exhibited significant cytotoxicity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cell lines, with some showing selectivity towards cancer cells. []
  • Enzyme Inhibition: Some derivatives displayed inhibitory activity against cathepsin D and L, but demonstrated weak inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). []

Q5: Can sophisticated analytical techniques be used to assign 13C chemical shifts in this compound?

A5: Yes, computerized analysis of 2D INADEQUATE spectra has been successfully employed to assign all 13C chemical shifts in this compound. This method overcomes challenges posed by signal overlap in the double quantum dimension and allows for interpretation of spectra with lower signal-to-noise ratios compared to visual analysis. []

Q6: Can this compound derivatives be used as dihydrofolate reductase inhibitors?

A6: Researchers have synthesized 2,4-diamino-5-substituted furo[2,3-d]pyrimidines with this compound substitutions and evaluated their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds were designed to target DHFR from Pneumocystis carinii, an opportunistic pathogen. One compound with a 3-(this compound) side chain showed potent DHFR inhibition and selectivity for the Pneumocystis carinii enzyme over the mammalian counterpart. []

Q7: Has this compound been identified in natural sources?

A7: Yes, Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic root extract of Careya arborea Roxb. revealed the presence of this compound alongside other phenolic compounds. This plant extract exhibited antifertility effects in mice, but further research is needed to determine the specific contribution of this compound to this activity. []

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